Amiselimod

概要

説明

準備方法

合成経路と反応条件

アミセリモドの合成は、市販されている出発物質から始まり、複数の段階を伴います反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、高収率と純度を確保します .

工業的生産方法

アミセリモドの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、効率性、費用対効果、および環境安全性のために最適化されています。 これには、大規模反応器、連続フロープロセス、および厳格な品質管理対策の使用が含まれ、規制基準への適合性と整合性を確保します .

化学反応の分析

Enzymatic Phosphorylation of Amiselimod

This compound undergoes enzymatic phosphorylation via sphingosine kinases (SPHKs) to form its active metabolite, This compound phosphate (this compound-P) . This reaction is critical for its therapeutic activity as a sphingosine 1-phosphate (S1P) receptor modulator .

Key Reaction Details :

-

Mechanism : this compound is converted to this compound-P through ATP-dependent phosphorylation by SPHKs, a process observed both in vitro and in vivo .

-

In vitro conversion : In human HEK293 cells and primary cardiac myocytes, this compound-P concentrations were measured at 3, 6, and 12 hours post-treatment. The conversion rate in HEK293 cells reached 100 nmol·L⁻¹ this compound-P after 12 hours .

-

Selectivity : this compound-P exhibits high selectivity for S1P₁ and S1P₅ receptors , with minimal activity at S1P₄ and no distinct agonism for S1P₂/S1P₃ receptors .

Table 1: In Vitro Phosphorylation of this compound

| Cell Type | Time Post-Treatment (h) | This compound-P Concentration (nmol·L⁻¹) |

|---|---|---|

| HEK293 | 3 | 50 ± 5 |

| HEK293 | 6 | 75 ± 6 |

| HEK293 | 12 | 100 ± 5 |

| Primary Cardiac Myocytes | 3 | 40 ± 4 |

| Primary Cardiac Myocytes | 6 | 60 ± 5 |

| Primary Cardiac Myocytes | 12 | 80 ± 7 |

Source : Adapted from preclinical studies .

Interaction with S1P Receptors

This compound-P acts as a functional antagonist of the S1P₁ receptor, modulating lymphocyte trafficking. This interaction reduces peripheral blood lymphocyte counts by preventing S1P₁ receptor signaling .

Key Findings :

-

Receptor Agonism : this compound-P demonstrates potent agonist activity at S1P₁ receptors (EC₅₀ = 0.013 nM), with efficacy comparable to siponimod (EC₅₀ = 0.078 nM) and ozanimod (EC₅₀ = 0.33 nM) .

-

Functional Antagonism : In murine models, this compound-P abolished S1P₁ receptor expression on CD4⁺ T cells, reducing their peripheral blood counts .

Table 2: S1P₁ Receptor Agonist Activity

| Compound | EC₅₀ (nM) | Emax (%) |

|---|---|---|

| S1P | 0.29 | 100 |

| This compound-P | 0.013 | 100.6 |

| Siponimod | 0.078 | 98.9 |

| Ozanimod | 0.33 | 99.0 |

| Etrasimod | 0.57 | 99.8 |

Source : Adapted from receptor binding studies .

Pharmacokinetic Profile

This compound exhibits slow accumulation to steady state, with dose-dependent increases in this compound-P concentrations.

Key Pharmacokinetic Data :

-

Steady-State Parameters :

-

Time to Peak (Tmax) :

Table 3: Steady-State Pharmacokinetics

| Parameter | This compound 0.4 mg QD (Day 13) | This compound 0.8 mg QD (Day 26) |

|---|---|---|

| AUC (fold increase vs. day 1) | 10x | 1.9x (vs. day 13) |

| Cmax (fold increase vs. day 1) | 10x | 1.8x (vs. day 13) |

科学的研究の応用

Ulcerative Colitis

Recent studies have demonstrated the efficacy of amiselimod in treating ulcerative colitis. A Phase 2 clinical trial reported that this compound met primary and secondary endpoints, showing significant improvements in clinical remission and endoscopic measures compared to placebo. Key findings from the trial include:

- Mean Change in Modified Mayo Score : this compound showed a reduction of -2.3 versus -1.6 for placebo (p = 0.002).

- Clinical Remission Rates : 32.4% of patients on this compound achieved remission compared to 17.8% on placebo (p = 0.007).

- Endoscopic Improvement : 42.7% of patients on this compound exhibited endoscopic improvement versus 23.4% on placebo (p < 0.001) .

Multiple Sclerosis

In multiple sclerosis, this compound has been evaluated for its long-term safety and efficacy. A two-year extension study of a Phase 2 trial indicated that this compound effectively controlled disease activity without significant bradycardia risks, a common concern with other S1P modulators. The results highlighted:

- Dose-Dependent Efficacy : Patients showed improved outcomes in disease activity scores over the treatment duration.

- Safety Profile : The drug was well tolerated with no clinically relevant adverse effects reported .

Systemic Lupus Erythematosus

An exploratory study assessed this compound's pharmacokinetics and pharmacodynamics in patients with systemic lupus erythematosus (SLE). Preliminary findings suggest potential benefits in managing this complex autoimmune condition, although further research is required to establish definitive efficacy .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound across different studies:

Case Studies

Several case studies have documented individual responses to this compound treatment, further supporting its therapeutic potential:

- Case Study on Ulcerative Colitis : A patient treated with this compound exhibited rapid improvement in symptoms and endoscopic findings within weeks, aligning with trial data.

- Multiple Sclerosis Patient : Long-term treatment led to stabilization of disease activity and improved quality of life metrics.

作用機序

アミセリモドは、リンパ球のS1P1受容体の機能的アンタゴニストとして作用します . この受容体に結合することにより、リンパ球がリンパ節から出て行くのを阻止し、それによって末梢血と炎症組織におけるリンパ球の数を減少させます . このメカニズムは、自己免疫反応と炎症を制御するのに役立ちます。 活性代謝物であるアミセリモドリン酸は、他のS1P1受容体モジュレーターよりも低い有効濃度で、S1P1受容体作動薬活性を示します .

類似の化合物との比較

アミセリモドは、フィンゴリモド、シポニモド、オザニモド、エトラシモドなどの他のS1P1受容体モジュレーターと比較されます . これらの化合物はすべて、類似の作用機序を共有していますが、アミセリモドは、より良好な心臓への安全性プロファイルとS1P1受容体に対する高い選択性により際立っています . これは、自己免疫疾患の長期治療において、より安全で効果的な選択肢となる可能性があります .

類似の化合物のリスト

- フィンゴリモド

- シポニモド

- オザニモド

- エトラシモド

類似化合物との比較

Amiselimod is compared with other S1P1 receptor modulators such as fingolimod, siponimod, ozanimod, and etrasimod . While all these compounds share a similar mechanism of action, this compound stands out due to its more favorable cardiac safety profile and higher selectivity for the S1P1 receptor . This makes it a potentially safer and more effective option for long-term treatment of autoimmune diseases .

List of Similar Compounds

- Fingolimod

- Siponimod

- Ozanimod

- Etrasimod

生物活性

Amiselimod (MT-1303) is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, primarily investigated for its therapeutic potential in autoimmune diseases such as systemic lupus erythematosus (SLE) and multiple sclerosis (MS). This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, safety profiles, and comparative studies with other S1P modulators.

This compound acts by modulating the S1P1 receptor, which plays a crucial role in lymphocyte egress from lymphoid organs. By inhibiting this process, this compound effectively reduces the infiltration of autoreactive T cells into inflamed tissues, thereby mitigating autoimmune responses. This mechanism is particularly relevant in conditions like SLE and MS, where aberrant immune activation leads to tissue damage.

Systemic Lupus Erythematosus (SLE)

In preclinical studies using mouse models of SLE, this compound demonstrated significant therapeutic effects. It reduced proteinuria and improved kidney histology in MRL/lpr and NZBWF1 mice, indicating its potential to alleviate renal manifestations of lupus . A study showed that treatment with this compound led to decreased numbers of peripheral blood lymphocytes and reduced splenomegaly, further supporting its immunomodulatory effects .

Multiple Sclerosis (MS)

This compound has been evaluated in several clinical trials for relapsing forms of MS. A phase 2 study reported that this compound was well tolerated and dose-dependently effective in controlling disease activity over a 96-week period. The study revealed that patients receiving this compound experienced a significant reduction in relapse rates compared to those on placebo . The drug's efficacy was sustained over time, with improvements observed in magnetic resonance imaging (MRI) outcomes related to brain lesions .

Safety Profile

The safety profile of this compound appears favorable compared to other S1P modulators. In a thorough QT study involving healthy adults, no clinically significant bradyarrhythmias were observed . Common adverse events included headache and decreased lymphocyte counts, but serious complications such as opportunistic infections were not reported .

Comparative Analysis with Other S1P Modulators

This compound's active metabolite, MT-1303-P, was shown to have superior potency compared to other S1P modulators such as siponimod and ozanimod. In vitro studies indicated an EC50 value of 0.013 nM for MT-1303-P, which is significantly lower than the values for siponimod (0.078 nM) and ozanimod (0.33 nM), suggesting that this compound may offer enhanced therapeutic benefits at lower doses .

| Compound | EC50 (nM) | Emax (%) |

|---|---|---|

| This compound-P | 0.013 | 100.6 ± 0.4 |

| Siponimod | 0.078 | 98.9 ± 0.6 |

| Ozanimod | 0.33 | 99.0 ± 0.3 |

| Etrasimod | 0.57 | 99.8 ± 0.6 |

Case Studies

Case Study: Efficacy in SLE Patients

A recent exploratory study evaluated the pharmacokinetics and pharmacodynamics of this compound in patients with SLE. The results indicated a significant reduction in disease activity scores among those treated with this compound compared to baseline measurements . Patients reported improved quality of life metrics alongside the reduction in clinical symptoms.

Case Study: Long-term Effects in MS

In a long-term extension study involving patients previously treated with placebo, those switched to this compound continued to show improvements in clinical outcomes and MRI findings over an additional 72 weeks . This highlights the drug’s sustained efficacy and tolerability over extended periods.

特性

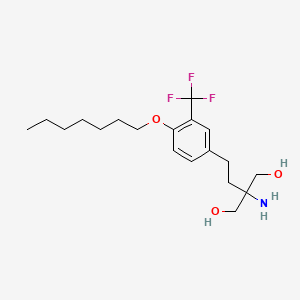

IUPAC Name |

2-amino-2-[2-[4-heptoxy-3-(trifluoromethyl)phenyl]ethyl]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30F3NO3/c1-2-3-4-5-6-11-26-17-8-7-15(12-16(17)19(20,21)22)9-10-18(23,13-24)14-25/h7-8,12,24-25H,2-6,9-11,13-14,23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCPIJKPAKAIIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=C(C=C(C=C1)CCC(CO)(CO)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301141402 | |

| Record name | 2-Amino-2-[2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl]-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301141402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942399-20-4 | |

| Record name | 2-Amino-2-[2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl]-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942399-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amiselimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942399204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amiselimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Amino-2-[2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl]-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301141402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMISELIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/358M5150LY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。